molecular formula C19H21N5O5S B2854227 N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223764-26-8

N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2854227
CAS No.: 1223764-26-8
M. Wt: 431.47
InChI Key: IWWGGVOXECECFW-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocycle integrating thiazole and pyrimidine rings. Key substituents include:

  • A 7-oxo group contributing to hydrogen-bonding capabilities.
  • An N-(2,4-dimethoxyphenyl)acetamide side chain at position 6, which may influence lipophilicity and receptor-binding specificity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c1-27-12-3-4-13(14(9-12)28-2)21-15(25)10-24-11-20-17-16(18(24)26)30-19(22-17)23-5-7-29-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWGGVOXECECFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, morpholine, and thiazolopyrimidine derivatives. The synthesis may involve:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the morpholino group: This step may involve nucleophilic substitution reactions.

    Coupling with 2,4-dimethoxyphenyl acetamide: This final step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Optimization of temperature and pressure: To enhance reaction rates and selectivity.

    Use of catalysts: To improve reaction efficiency.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of N-oxide derivatives.

    Reduction: May result in the formation of amine derivatives.

    Substitution: Can produce various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its biological activities and interactions with biomolecules.

    Medicine: As a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and leading to physiological effects.

    Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Thiazolo[4,5-d]pyrimidine 2-Morpholin-4-yl, 7-oxo, N-(2,4-dimethoxyphenyl)acetamide Balanced solubility and lipophilicity; dimethoxyphenyl enhances receptor binding
Compound 19 () Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo, hydroxycoumarin-thieno-pyrimidine Bulky substituents may limit bioavailability
Compounds 6a,b () Thiazol-2-yl Morpholin-4-yl-thioxoacetamide, 4-R-benzyl Thioxo group alters electronic properties
EP 4 374 877 A2 () Pyrrolo[1,2-b]pyridazine Morpholin-4-ylethoxy-phenyl Ether linkage improves metabolic stability
892469-51-1 () Triazolo[4,5-d]pyrimidine N-(2-chlorophenyl)methyl acetamide Triazole core modifies target selectivity
618427-64-8 () Thieno[2,3-d]pyrimidine 3-Ethyl-5,6-dimethyl-4-oxo, thioacetamide Thiophene core alters electronic density

Research Findings and Implications

  • Synthetic Methods : and highlight microwave-assisted synthesis and acylation strategies applicable to the target compound’s acetamide linkage .
  • Spectroscopic Characterization : provides NMR and mass spectrometry protocols for acetamide derivatives, relevant for verifying the target’s structure .
  • Biological Potential: While direct activity data are absent, the target’s morpholine and dimethoxyphenyl groups are associated with kinase inhibition and antimicrobial effects in analogues .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest possible biological activities that warrant detailed investigation. This article reviews the compound's biological activity based on recent research findings and case studies.

Structural Features

The compound features several notable structural elements:

  • Dimethoxyphenyl moiety : Enhances lipophilicity and may influence receptor binding.
  • Morpholine ring : Known for its role in enhancing bioavailability and pharmacological properties.
  • Thiazolo-pyrimidine core : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of thiazolo-pyrimidine derivatives similar to our compound. For instance, derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages, suggesting a potential mechanism for reducing inflammation . The structure–activity relationship (SAR) indicates that electron-releasing substituents enhance anti-inflammatory effects significantly.

CompoundIC50 (µM)Activity
Thiazolo derivative 10.5Strong anti-inflammatory
Thiazolo derivative 21.0Moderate anti-inflammatory
N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo...]TBDTBD

Antimicrobial Activity

The compound's thiazolo-pyrimidine structure suggests potential antimicrobial properties. Related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
K. pneumoniaeTBD
Acinetobacter spp.TBD

Anticancer Activity

Emerging evidence suggests that thiazolo-pyrimidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)TBDApoptosis induction
HeLa (cervical)TBDCell cycle arrest

Case Studies

  • Case Study on Thiazolo Derivatives : A study evaluated a series of thiazolo-pyrimidine derivatives for their anti-inflammatory properties using in vivo models. The most potent compounds showed significant reduction in paw edema in rats compared to controls, indicating strong anti-inflammatory potential.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of similar compounds against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, highlighting their potential as new antimicrobial agents.

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